molecular formula C28H48N10O11 B12629469 Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine CAS No. 921783-92-8

Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine

Cat. No.: B12629469
CAS No.: 921783-92-8
M. Wt: 700.7 g/mol
InChI Key: JOLYTJVYZSEQCG-ZDNFIVBRSA-N
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Description

Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine can undergo various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction could produce reduced forms of the peptide.

Scientific Research Applications

Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-leucine: A simpler dipeptide with similar structural elements.

    Glycyl-L-alanine: Another dipeptide used in similar research contexts.

Uniqueness

Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine is unique due to its complex structure and the combination of multiple amino acids, which may confer distinct biological activities and properties not found in simpler peptides.

Properties

CAS No.

921783-92-8

Molecular Formula

C28H48N10O11

Molecular Weight

700.7 g/mol

IUPAC Name

2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C28H48N10O11/c1-13(2)6-16(36-21(42)10-31-20(41)9-32-25(46)15(5)35-19(40)8-29)26(47)33-11-22(43)38-24(14(3)4)28(49)37-17(7-18(30)39)27(48)34-12-23(44)45/h13-17,24H,6-12,29H2,1-5H3,(H2,30,39)(H,31,41)(H,32,46)(H,33,47)(H,34,48)(H,35,40)(H,36,42)(H,37,49)(H,38,43)(H,44,45)/t15-,16-,17-,24-/m0/s1

InChI Key

JOLYTJVYZSEQCG-ZDNFIVBRSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN

Origin of Product

United States

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